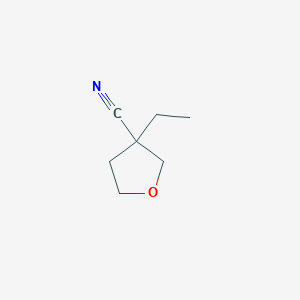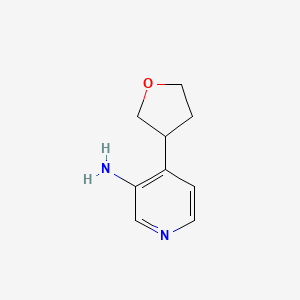
4-(Oxolan-3-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with an oxolane group at the 3-position and an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Oxolane Group: The oxolane group can be introduced via a Grignard reaction, where a suitable oxolane derivative reacts with a pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxolan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-3-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the oxolane group.
Pyrazolo[3,4-b]pyridines: These compounds share the pyridine ring but have different substituents and additional fused rings.
Uniqueness
4-(Oxolan-3-yl)pyridin-3-amine is unique due to the presence of both an oxolane group and an amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
4-(oxolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2 |
InChI-Schlüssel |
BQZBEBBCPLWLKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C2=C(C=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
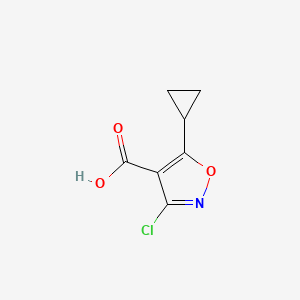
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
![[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13201500.png)
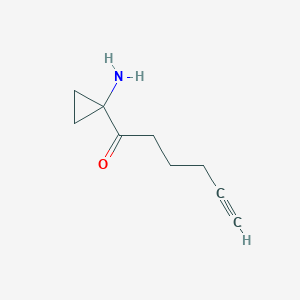



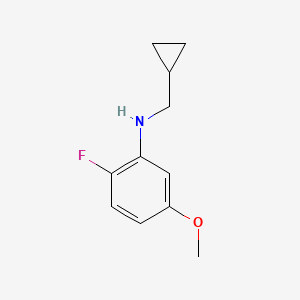
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
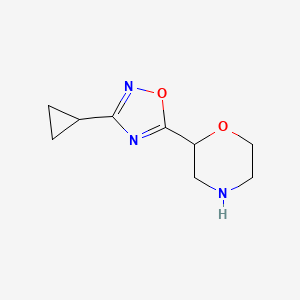
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
